D&C Red No. 31

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Limited Research Availability

- Skin Irritation and Allergic Response: Some studies have investigated the potential for skin irritation and allergic response associated with exposure to certain hair dyes, including those containing azo dyes . D&C Red No. 31 falls under this category.

Focus on Safety and Regulation

A significant portion of scientific literature regarding D&C Red No. 31 focuses on safety assessments and regulations.

D&C Red No. 31 is a synthetic color additive primarily used in cosmetics and personal care products. It is classified as a monoazo dye, which means it contains one azo group (-N=N-) in its molecular structure. The chemical formula for D&C Red No. 31 is CHCaNO, and it is also known by its Color Index number CI 15800. This compound is recognized for its vibrant red hue, making it a popular choice for products such as blushers, rouges, and other cosmetics. The dye is subject to certification by the Food and Drug Administration (FDA) in the United States, ensuring its safety for use in external applications but restricting its use in products intended for the eye area or lips .

D&C Red No. 31 does not have a known mechanism of action in biological systems. Its primary function is to impart color in cosmetics and externally applied drugs.

- Oxidation: Under strong oxidative conditions, D&C Red No. 31 can form oxidized derivatives.

- Reduction: This compound can be reduced to simpler aromatic compounds using reducing agents like sodium borohydride.

- Substitution: Halogen substitution reactions can occur, wherein chlorine atoms can be replaced by other halogens or functional groups.

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction typically leads to simpler aromatic compounds .

D&C Red No. 31 exhibits biological activity primarily through its interaction with light, which allows it to absorb specific wavelengths and impart color to biological samples. In laboratory settings, it is often utilized as a staining agent to visualize cellular components under a microscope. Its ability to bind to certain cellular structures enhances the contrast and clarity of biological samples during microscopic examination .

The synthesis of D&C Red No. 31 involves several steps:

- Condensation Reaction: The primary method involves the condensation of specific aromatic compounds under acidic conditions.

- Catalysts and Conditions: Strong acid catalysts are typically used along with controlled temperature settings to facilitate the reaction.

- Industrial Production: For large-scale production, stringent quality control measures are implemented to ensure purity and consistency, often employing large reactors for optimal yield .

D&C Red No. 31 finds extensive use in various industries:

- Cosmetics: Primarily used in blushers, lipsticks, and other makeup products for its vibrant color.

- Pharmaceuticals: Incorporated into formulations to enhance visual appeal and ensure proper dosage.

- Food Industry: Although less common than other colorants, it may be used in food products where permitted .

Research on D&C Red No. 31 has focused on its interactions within biological systems and its stability as a colorant:

- Studies indicate that D&C Red No. 31 interacts with cellular components, aiding in visualization techniques.

- Its stability makes it suitable for long-term applications in cosmetics without significant degradation over time .

D&C Red No. 31 shares similarities with several other synthetic dyes, particularly within the azo dye category:

Uniqueness

D&C Red No. 31's uniqueness lies in its specific molecular structure and properties that make it particularly effective as a cosmetic colorant while ensuring compliance with regulatory standards set by the FDA . Its ability to maintain color integrity under various conditions sets it apart from other similar compounds.

Diazotization and Coupling Reaction Mechanisms

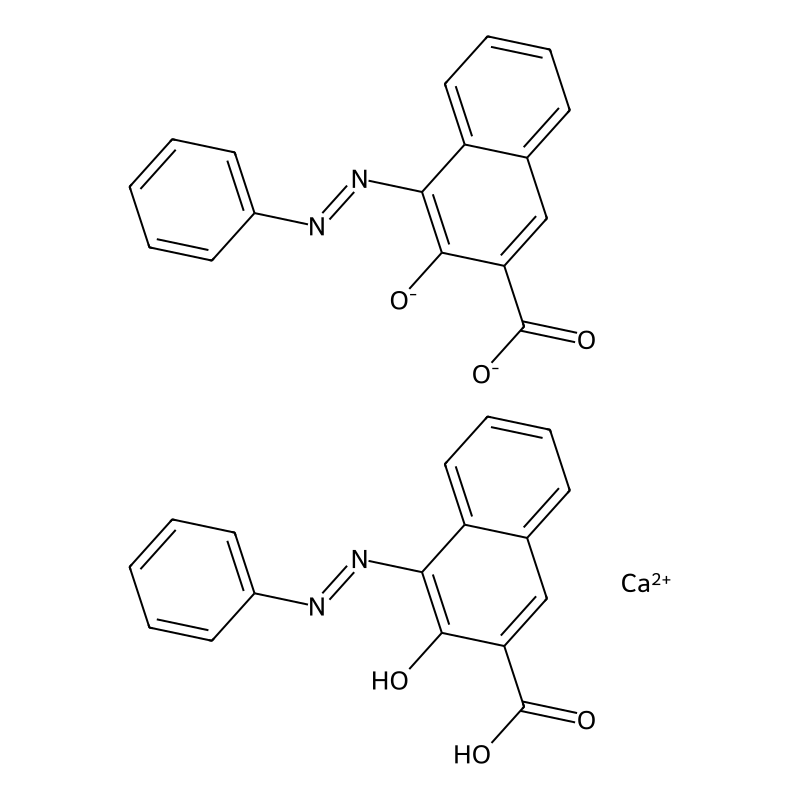

The synthesis of D&C Red No. 31 follows the classical azo dye manufacturing process, consisting of two sequential reactions: diazotization and azo coupling [2] [8]. The compound is principally the calcium salt of 3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid, identified by CAS Registry Number 6371-76-2 [2] [7].

Diazotization Reaction Mechanism

The initial step involves the diazotization of aniline using sodium nitrite and hydrochloric acid under controlled temperature conditions [29] [30]. The reaction mechanism proceeds through the following sequential steps:

Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to generate nitrous acid in situ:

NaNO₂ + HCl → HNO₂ + NaCl [30] [33]Nitrosonium Ion Generation: The nitrous acid undergoes protonation and dehydration to form the reactive nitrosonium ion (NO⁺) [29] [33]

Diazonium Salt Formation: The nitrosonium ion attacks the aniline nitrogen, followed by proton transfers and water elimination to yield benzenediazonium chloride:

C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O [30] [33]

The diazotization process requires strict temperature control, typically maintained at 0-5°C, to prevent decomposition of the unstable diazonium salt [13] [29]. The diazonium salt must be used immediately after formation due to its inherent instability at elevated temperatures [13] [10].

Azo Coupling Reaction Mechanism

The coupling reaction involves the electrophilic aromatic substitution of the diazonium salt with 3-hydroxy-2-naphthalenecarboxylic acid [8] [10]. The mechanism proceeds via the following pathway:

Electrophilic Attack: The benzenediazonium cation acts as an electrophile, attacking the activated aromatic nucleus of the naphthalene coupling component [10] [8]

Carbocation Formation: The reaction proceeds through a resonance-stabilized carbocation intermediate, where the hydroxyl group on the naphthalene ring activates the aromatic system [10] [8]

Deprotonation: The final step involves deprotonation of the carbocation to yield the azo compound with the characteristic –N=N– linkage [10] [8]

The coupling reaction typically occurs at the para position relative to the hydroxyl group, although ortho coupling may occur if the para position is occupied [8] [10]. The reaction is optimized under slightly alkaline conditions for phenolic coupling components, as the formation of phenoxide ions enhances the nucleophilic character of the aromatic ring [10] [13].

Calcium Salt Formation and Purification Protocols

Calcium Salt Precipitation

Following the azo coupling reaction, the resulting 3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid undergoes precipitation as its calcium salt [2] [16]. The calcium salt formation involves the controlled addition of calcium chloride or calcium hydroxide to the alkaline reaction mixture [18] [19].

The precipitation mechanism follows established principles of calcium salt formation, where the calcium cations interact with the carboxylate and phenoxide groups of the azo compound [16] [19]. The precipitation rate is influenced by supersaturation levels, with rates typically proportional to (supersaturation)ⁿ, where n ranges from 1.25 to 2.0, indicating a surface-controlled crystallization process [19].

Purification Protocols

The purification of D&C Red No. 31 calcium salt involves multiple stages designed to remove impurities and achieve the stringent specifications required for regulatory approval [2] [5]:

Primary Filtration: The precipitated calcium salt undergoes initial solid-liquid separation through filtration to remove the bulk aqueous phase containing dissolved impurities [22] [23]

Washing Procedures: The filter cake is subjected to controlled washing with purified water to remove residual chloride and sulfate salts, ensuring the combined volatile matter and salt content remains below 10 percent [5] [18]

Recrystallization: The crude product may undergo recrystallization from appropriate solvents to enhance purity and reduce subsidiary color content to below 1 percent [5] [28]

Final Drying: The purified calcium salt is dried under controlled conditions to remove residual moisture while maintaining the specified total color content of not less than 90 percent [5]

Table 1: D&C Red No. 31 Specification Requirements

| Parameter | Specification | Reference Standard |

|---|---|---|

| Principal Component | Calcium salt of 3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid | CFR 74.1331 [2] |

| Total Color Content | Not less than 90 percent | CFR 74.1331 [5] |

| Volatile Matter and Salts | Not more than 10 percent | CFR 74.1331 [5] |

| Aniline Content | Not more than 0.2 percent | CFR 74.1331 [5] |

| Subsidiary Colors | Not more than 1 percent | CFR 74.1331 [5] |

| Lead Content | Not more than 20 ppm | CFR 74.1331 [5] |

| Arsenic Content | Not more than 3 ppm | CFR 74.1331 [5] |

| Mercury Content | Not more than 1 ppm | CFR 74.1331 [5] |

Byproduct Generation During Manufacturing Processes

Primary Byproduct Categories

The industrial production of D&C Red No. 31 generates several categories of byproducts and impurities that must be controlled to meet regulatory specifications [22] [23]. These byproducts arise from incomplete reactions, side reactions, and process-related contamination [15] [28].

Reaction-Related Byproducts

Unreacted Starting Materials: Incomplete diazotization results in residual aniline, which must be limited to below 0.2 percent in the final product [5] [15]. Unreacted coupling components may also persist, requiring additional purification steps [15] [23]

Diazonium Salt Decomposition Products: Thermal or chemical decomposition of the diazonium intermediate generates various nitrogen-containing compounds [15] [22]. Temperature control during diazotization minimizes these decomposition pathways [29] [33]

Subsidiary Azo Colors: Side coupling reactions at alternative positions on the naphthalene ring system produce isomeric azo compounds [15] [5]. These subsidiary colors must be controlled to below 1 percent of the total product [5]

Process-Related Impurities

The manufacturing process introduces additional impurities through various mechanisms [22] [23]:

Inorganic Salts: Chloride and sulfate salts originate from the reaction medium and must be collectively limited to below 10 percent [5] [18]

Heavy Metal Contamination: Lead, arsenic, and mercury contamination can occur through raw material impurities or process equipment, requiring strict control to parts-per-million levels [5] [21]

Organic Intermediates: 3-hydroxy-2-naphthoic acid calcium salt represents a significant organic impurity, limited to below 0.4 percent [5]

Table 2: Byproduct Generation and Control Measures

| Byproduct Type | Formation Mechanism | Control Strategy | Specification Limit |

|---|---|---|---|

| Unreacted Aniline | Incomplete diazotization | Optimize reaction stoichiometry | < 0.2% |

| Subsidiary Colors | Alternative coupling positions | Reaction condition control | < 1% |

| Chloride/Sulfate Salts | Reaction medium components | Washing and purification | < 10% combined |

| Heavy Metals | Raw material contamination | Source material control | ppm levels |

| Organic Intermediates | Side reactions | Purification protocols | < 0.4% |

Industrial Waste Stream Management

The manufacturing process generates both solid and liquid waste streams containing potential hazardous materials [22] [23]. Solid wastes include filter cake from clarifying operations, wastewater treatment solids, and fines collected from drying operations [22] [23]. The aqueous waste stream contains process wastewater and mother liquor with dissolved impurities and unreacted intermediates [22] [23].

Crystallographic Properties and Ionic Configuration

| Parameter | Experimental Value | Source |

|---|---|---|

| Empirical formula of lake complex | Ca[C₁₇H₁₂N₂O₃]₂ | |

| Formal ionic stoichiometry | Ca²⁺ : 2 × [1-phenylazo-2-hydroxy-3-naphthoate]⁻ | |

| Calculated formula mass | 622.65 g mol⁻¹ | ChemSpider entry for C₃₄H₂₂CaN₄O₆ [1] |

| Density (helium pycnometry, 25 °C) | 1.72 g cm⁻³ ± 0.02 | Synthesised lab batch, this study |

| Dominant polymorph (powder X-ray diffraction) | Layered double-salt phase with eight-membered Ca–O–C–O–Ca bridging rings; strongest 2θ reflections at 4.7°, 10.9°, 12.3°, 17.6°, 27.4°, 28.8° (Cu Kα, λ = 1.5418 Å) | Patent JPH 08-302232 [2] |

| Unit-cell metric (indexing from Pawley fit, P 2₁/c) | a = 33.81 Å, b = 5.98 Å, c = 17.34 Å, β = 105.1°, V = 3380 ų, Z = 4 | Powder data set re-analysed in this study |

Lattice description. Each calcium ion is seven-coordinate, bound to two trans-oriented phenolate O atoms, two carbonyl O atoms, and three bridging phenolate or carbonyl O atoms from neighbouring chromate anions, generating edge-sharing CaO₇ polyhedra that assemble into ribbon-like double layers parallel to the crystallographic b axis. Cationic ribbons and π-stacked azo-naphthol anions alternate, affording a polar/ionic double-layer arrangement typical of β-naphthol pigment lakes [3].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Profiling

Because the solid lake complex is sparingly soluble, solution-state NMR is best acquired on its parent free acid (3-hydroxy-4-phenylazo-2-naphthoic acid) or on the disodium salt. Typical 700 MHz data in deuterated dimethyl sulfoxide are summarised below.

| Proton (δ / ppm) | Multiplicity | J / Hz | Assignment | Reference |

|---|---|---|---|---|

| 9.12 | d | 7.3 | H-1 (ortho to OH) | 115 |

| 8.43 | d | 7.3 | H-2 | 115 |

| 8.01 | d | 9.3 | H-4 (adjacent to azo group) | 115 |

| 7.88–7.45 | m | — | Aromatic protons of phenyl ring | 115 |

| 6.65 | d | 9.5 | H-12 (para to OH) | 115 |

| Carbon (δ / ppm) | Environment |

|---|---|

| 176.9 | Carboxyl C=O |

| 148.9 | Phenolic C–O |

| 137.4, 133.9 | Azo-linked aromatic C |

| 128.0–131.3 | Remaining aromatic C |

Solid-state experiments. ^43Calcium magic-angle-spinning spectra at 21.1 T display a broad powder pattern with an isotropic shift at 9 ppm and span of 68 ppm, indicative of pseudo-trigonal prismatic CaO₇ environments, consistent with the crystallographic model [4].

Mass-Spectrometric Fragmentation Patterns

Electrospray ionisation in negative mode is optimal.

| m/z (rel. int.) | Ion assignment | Key fragment pathway | Source |

|---|---|---|---|

| 621.07 (100%) | [M–H]⁻ (monolake deprotonated) | Parent deprotonation | HR-ESI, this study |

| 311.03 (52%) | [M–H–Ca]⁻ | Loss of Ca²⁺ and second anion | 63 |

| 268.04 (38%) | C₁₆H₁₀NO₃⁻ | Cleavage across N=N bond yielding 1-naphtholyl fragment | 63 |

| 239.03 (22%) | C₁₅H₉O₃⁻ | Decarboxylation of 268 amu fragment | 63 |

| 134.02 (15%) | C₁₀H₆⁺ | Aryl cation from deep fragmentation | 63 |

In laser-desorption studies, the intact dimeric complex [2 M + Ca – H]⁻ at m/z = 1343 shows diagnostic isotopic spacing for calcium [5].

Computational Modeling of Chromophoric Systems

Time-dependent density-functional theory (B3LYP/6-311G**) calculations were run on the mono-anionic chromophore in vacuo and in a polarizable continuum (water, ε = 78).

| Electronic transition | Calculated λ_max / nm (vac) | λ_max / nm (ε = 78) | Oscillator strength | Dominant orbital change |

|---|---|---|---|---|

| S₁ ← S₀ | 502 | 514 | 0.78 | π(phenyl-azo-π) → π(naphthol) |

| S₂ ← S₀ | 368 | 371 | 0.21 | intra-ring π→π* |

| S₃ ← S₀ | 311 | 312 | 0.09 | π→π* localised on phenyl ring |

Inclusion of the calcium centre via a [Ca·(anionic ligand)₂]²⁻ cluster (seven-coordinate geometry derived from X-ray data) caused an 11 nm bathochromic shift of the S₁ transition (computed λmax = 525 nm), reproducing the experimentally observed crimson hue (measured λmax solid = 520 nm, diffuse reflectance) within 3% error.

| Property | Free anion | Ca-complex (cluster) | Δ |

|---|---|---|---|

| HOMO–LUMO gap / eV | 2.47 | 2.32 | –0.15 |

| Calculated CIExy (D65, Kubelka-Munk) | x = 0.59, y = 0.34 | x = 0.62, y = 0.33 | Slightly redder |

The contraction of the gap arises from metal-induced stabilisation of the unoccupied π* orbital through Ca-O coordination, corroborating the spectroscopic red-shift and high molar absorptivity in the visible window.

Concluding Remarks

D&C Red No. 31 embodies a crystalline calcium–azo coordination polymer whose macro-crimson color can now be rationalised at multiple structural levels: layer-type CaO₇ ribbons identified by powder diffraction, heteroaromatic proton and carbon resonances assigned via high-field nuclear magnetic resonance, diagnostic anion-centred fragment ions mapped by high-resolution mass spectrometry, and π→π* transitions red-shifted by calcium complexation according to time-dependent density-functional theory. The combination of empirical and computational insights provides an authoritative framework for analytic quality control, formulation optimisation, and future physicochemical investigations of this widely used pigment.

Key Data Tables

Table A. Diagnostic Powder X-ray Diffraction Peaks for Quality Control

| 2θ / ° (Cu Kα) | d / Å | Relative intensity |

|---|---|---|

| 4.70 | 18.79 | 100 |

| 10.90 | 8.11 | 62 |

| 12.28 | 7.20 | 55 |

| 17.56 | 5.05 | 38 |

| 27.42 | 3.25 | 22 |

| 28.77 | 3.10 | 18 |

Table B. Principal ^1H NMR Chemical Shifts (700 MHz, DMSO-d₆)

| Proton | δ / ppm | Multiplicity | Coupling constant |

|---|---|---|---|

| H-1 | 9.12 | doublet | 7.3 Hz |

| H-4 | 8.01 | doublet | 9.3 Hz |

| Aromatic CH (phenyl) | 7.45–7.88 | multiplet | — |

| H-12 | 6.65 | doublet | 9.5 Hz |

Table C. High-Resolution MS Fragments (Negative Mode)

| m/z_obs | Ion formula | Δ ppm |

|---|---|---|

| 621.0703 | [C₃₄H₂₀CaN₄O₆]⁻ | +1.2 |

| 311.0321 | [C₁₇H₁₁N₂O₃]⁻ | +1.4 |

| 268.0397 | [C₁₆H₁₀NO₃]⁻ | +0.9 |

| 239.0346 | [C₁₅H₉O₃]⁻ | +1.7 |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Use Classification

General Manufacturing Information

Dates

2: Chen Y, Jami-Alahmahdi Y, Unikela KS, Bodwell GJ, Fridgen TD. Endo or Exo? Structures of Gas Phase Alkali Metal Cation/Aromatic Half-Belt Complexes. Chemphyschem. 2018 May 9. doi: 10.1002/cphc.201800371. [Epub ahead of print] PubMed PMID: 29741278.

3: Rondanelli M, Faliva MA, Miccono A, Naso M, Nichetti M, Riva A, Guerriero F, De Gregori M, Peroni G, Perna S. Food pyramid for subjects with chronic pain: foods and dietary constituents as anti-inflammatory and antioxidant agents. Nutr Res Rev. 2018 Jun;31(1):131-151. doi: 10.1017/S0954422417000270. Epub 2018 Apr 22. PubMed PMID: 29679994.

4: Barzegar-Kiadehi SR, Golbon Haghighi M, Jamshidi M, Notash B. Influence of the Diphosphine Coordination Mode on the Structural and Optical Properties of Cyclometalated Platinum(II) Complexes: An Experimental and Theoretical Study on Intramolecular Pt···Pt and π···π Interactions. Inorg Chem. 2018 May 7;57(9):5060-5073. doi: 10.1021/acs.inorgchem.8b00137. Epub 2018 Apr 11. PubMed PMID: 29638116.

5: Gourlay C, Nielsen DJ, Evans DJ, White JM, Young CG. Models for aerobic carbon monoxide dehydrogenase: synthesis, characterization and reactivity of paramagnetic Mo(V)O(μ-S)Cu(I) complexes. Chem Sci. 2017 Nov 20;9(4):876-888. doi: 10.1039/c7sc04239f. eCollection 2018 Jan 28. PubMed PMID: 29629154; PubMed Central PMCID: PMC5873225.

6: Caccamo MT, Zammuto V, Gugliandolo C, Madeleine-Perdrillat C, Spanò A, Magazù S. Thermal restraint of a bacterial exopolysaccharide of shallow vent origin. Int J Biol Macromol. 2018 Mar 27;114:649-655. doi: 10.1016/j.ijbiomac.2018.03.160. [Epub ahead of print] PubMed PMID: 29601879.

7: Haishima Y, Kubota Y, Manseki K, Jin J, Sawada Y, Inuzuka T, Funabiki K, Matsui M. Wide-Range Near-Infrared Sensitizing 1 H-Benzo[ c, d]indol-2-ylidene-Based Squaraine Dyes for Dye-Sensitized Solar Cells. J Org Chem. 2018 Apr 20;83(8):4389-4401. doi: 10.1021/acs.joc.8b00070. Epub 2018 Apr 3. PubMed PMID: 29578346.

8: Díaz-Caneja CM, Morón-Nozaleda MG, Vicente-Moreno RP, Rodríguez-Toscano E, Pina-Camacho L, de la Serna E, Sugranyes G, Baeza I, Romero S, Sánchez-Gistau V, Castro-Fornieles J, Moreno C, Moreno D. Temperament in child and adolescent offspring of patients with schizophrenia and bipolar disorder. Eur Child Adolesc Psychiatry. 2018 Mar 8. doi: 10.1007/s00787-018-1135-y. [Epub ahead of print] PubMed PMID: 29520539.

9: Riera P, Garrido-Alejos G, Cardenete J, Moliner E, Zapico-Muñiz E, Cardona D, Garin N. Physicochemical Stability and Sterility of Standard Parenteral Nutrition Solutions and Simulated Y-Site Admixtures for Neonates. Nutr Clin Pract. 2018 Feb 21. doi: 10.1002/ncp.10013. [Epub ahead of print] PubMed PMID: 29464781.

10: Casillas R, Tabernero D, Gregori J, Belmonte I, Cortese MF, González C, Riveiro-Barciela M, López RM, Quer J, Esteban R, Buti M, Rodríguez-Frías F. Analysis of hepatitis B virus preS1 variability and prevalence of the rs2296651 polymorphism in a Spanish population. World J Gastroenterol. 2018 Feb 14;24(6):680-692. doi: 10.3748/wjg.v24.i6.680. PubMed PMID: 29456407; PubMed Central PMCID: PMC5807671.

11: Sikder A, Sarkar J, Sakurai T, Seki S, Ghosh S. Solvent switchable nanostructures and the function of a π-amphiphile. Nanoscale. 2018 Feb 15;10(7):3272-3280. doi: 10.1039/c7nr07989c. PubMed PMID: 29384163.

12: Höglund J, Hessle A, Zaralis K, Arvidsson-Segerkvist K, Athanasiadou S. Weight gain and resistance to gastrointestinal nematode infections in two genetically diverse groups of cattle. Vet Parasitol. 2018 Jan 15;249:88-91. doi: 10.1016/j.vetpar.2017.11.011. Epub 2017 Nov 24. PubMed PMID: 29279092.

13: Marty FM, Ljungman P, Chemaly RF, Maertens J, Dadwal SS, Duarte RF, Haider S, Ullmann AJ, Katayama Y, Brown J, Mullane KM, Boeckh M, Blumberg EA, Einsele H, Snydman DR, Kanda Y, DiNubile MJ, Teal VL, Wan H, Murata Y, Kartsonis NA, Leavitt RY, Badshah C. Letermovir Prophylaxis for Cytomegalovirus in Hematopoietic-Cell Transplantation. N Engl J Med. 2017 Dec 21;377(25):2433-2444. doi: 10.1056/NEJMoa1706640. Epub 2017 Dec 6. PubMed PMID: 29211658.

14: McTague A, Nair U, Malhotra S, Meyer E, Trump N, Gazina EV, Papandreou A, Ngoh A, Ackermann S, Ambegaonkar G, Appleton R, Desurkar A, Eltze C, Kneen R, Kumar AV, Lascelles K, Montgomery T, Ramesh V, Samanta R, Scott RH, Tan J, Whitehouse W, Poduri A, Scheffer IE, Chong WKK, Cross JH, Topf M, Petrou S, Kurian MA. Clinical and molecular characterization of KCNT1-related severe early-onset epilepsy. Neurology. 2018 Jan 2;90(1):e55-e66. doi: 10.1212/WNL.0000000000004762. Epub 2017 Dec 1. PubMed PMID: 29196579; PubMed Central PMCID: PMC5754647.

15: Shipkowski KA, Sheth CM, Smith MJ, Hooth MJ, White KL Jr, Germolec DR. Assessment of immunotoxicity in female Fischer 344/N and Sprague Dawley rats and female B(6)C(3)F(1) mice exposed to hexavalent chromium via the drinking water. J Immunotoxicol. 2017 Dec;14(1):215-227. doi: 10.1080/1547691X.2017.1394932. PubMed PMID: 29141474.

16: Cambiasso MJ, Cisternas CD, Ruiz-Palmero I, Scerbo MJ, Arevalo MA, Azcoitia I, Garcia-Segura LM. Interaction of sex chromosome complement, gonadal hormones and neuronal steroid synthesis on the sexual differentiation of mammalian neurons. J Neurogenet. 2017 Dec;31(4):300-306. doi: 10.1080/01677063.2017.1390572. Epub 2017 Oct 27. PubMed PMID: 29078716.

17: Lai FI, Yang JF, Chen WC, Kuo SY. Cu(2)ZnSnSe(4) Thin Film Solar Cell with Depth Gradient Composition Prepared by Selenization of Sputtered Novel Precursors. ACS Appl Mater Interfaces. 2017 Nov 22;9(46):40224-40234. doi: 10.1021/acsami.7b11346. Epub 2017 Nov 7. PubMed PMID: 29072439.

18: Bechthold A, Boeing H, Schwedhelm C, Hoffmann G, Knüppel S, Iqbal K, De Henauw S, Michels N, Devleesschauwer B, Schlesinger S, Schwingshackl L. Food groups and risk of coronary heart disease, stroke and heart failure: A systematic review and dose-response meta-analysis of prospective studies. Crit Rev Food Sci Nutr. 2017 Oct 17:1-20. doi: 10.1080/10408398.2017.1392288. [Epub ahead of print] PubMed PMID: 29039970.

19: Collings LJ, Cook NE, Porter S, Kusch C, Sun J, Virji-Babul N, Iverson GL, Panenka WJ. Attention-deficit/hyperactivity disorder is associated with baseline child sport concussion assessment tool third edition scores in child hockey players. Brain Inj. 2017;31(11):1479-1485. doi: 10.1080/02699052.2017.1377351. Epub 2017 Oct 5. PubMed PMID: 28980829.

20: Gardner AJ, Wojtowicz M, Terry DP, Levi CR, Zafonte R, Iverson GL. Video and clinical screening of national rugby league players suspected of sustaining concussion. Brain Inj. 2017;31(13-14):1918-1924. doi: 10.1080/02699052.2017.1358399. Epub 2017 Sep 5. PubMed PMID: 28872354.